![molecular formula C58H94O26 B1673157 Jujuboside D CAS No. 194851-84-8](/img/structure/B1673157.png)
Jujuboside D
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Description
Jujuboside D is a compound that has been isolated from the plant Ziziphus jujuba . It is a type of triterpenoid . The molecular formula of Jujuboside D is C58H94O26 .
Synthesis Analysis
The synthesis of Jujuboside D involves various kinds of chromatography and the structures are identified on the basis of spectral analysis . The triterpene synthesis pathways of Ziziphus jujuba are the MVA synthesis pathway .Molecular Structure Analysis
The molecular structure of Jujuboside D has been established through spectral analysis . The molecular weight of Jujuboside D is 1207.35 g/mol .Chemical Reactions Analysis
Jujuboside D is one of the compounds that were isolated from Ziziphus jujuba Mill var. Spinosa (Bunge) Hu ex. H. F. Chou . The chemical reactions involved in the isolation and identification of Jujuboside D are not explicitly mentioned in the available literature.Scientific Research Applications
Effects on GABA Receptors and Neuronal Activity
Jujuboside A has been shown to modulate gamma-aminobutyric acid (GABA) receptor subunits gene expression in rat hippocampal neurons, suggesting a mechanism through which it may exert sedative effects. This modulation includes the significant increase of GABA(A) receptor alpha1, alpha5, and beta2 subunit mRNAs, hinting at its potential to influence neuronal excitability and neurotransmission (Zili You et al., 2010).
Inhibitory Effects on Excitatory Signal Pathways
Research also demonstrates the inhibitory effects of Jujuboside A on glutamate-mediated excitatory signal pathways in the hippocampus. It significantly blocked glutamate-induced increases in calcium concentration within neurons, suggesting a protective role against excitotoxicity, which is beneficial for conditions like insomnia and anxiety (Mu Zhang et al., 2003).
Autophagy and Apoptosis in Cancer Cells
Jujuboside B has been studied for its antitumor activity, showing that it can induce apoptosis and autophagy in human cancer cells. This dual mechanism contributes to its potential as an anticancer agent, with further implications for understanding the cellular pathways involved in cancer cell death and survival (Mei-Ying Xu et al., 2014).
Sedative and Hypnotic Effects
Jujubosides, particularly from Semen Ziziphi Spinosae, have been shown to exert significant sedative and hypnotic effects, influencing sleep parameters such as total sleep time and rapid eye movement (REM) sleep. These effects underscore the potential of Jujubosides in treating sleep disorders (Jie Cao et al., 2010).
Neuroprotective Effects
Jujuboside A also exhibits neuroprotective effects, as evidenced by its ability to protect cardiomyocytes from injury induced by isoproterenol, a synthetic catecholamine and beta-adrenergic agonist. This protection is mediated through the activation of the PI3K/Akt/mTOR signaling pathway, highlighting a potential therapeutic approach for heart diseases (Dandan Han et al., 2016).
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32+,33-,34+,35-,36+,37+,38+,39-,40-,41+,42+,43-,44-,45+,46+,47-,48+,49-,50-,51-,52-,54-,55+,56-,57-,58+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKRFLVYJLIZFD-SWCBQSDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jujuboside D |
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